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molecular formula C6H8N2O B154241 Bis(2-cyanoethyl) ether CAS No. 1656-48-0

Bis(2-cyanoethyl) ether

Cat. No. B154241
M. Wt: 124.14 g/mol
InChI Key: BCGCCTGNWPKXJL-UHFFFAOYSA-N
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Patent
US04965362

Procedure details

The reaction mixture is advantageously worked up by the following procedure: the 3-dialkylaminopropionitrile I together with the water and the byproduct ethylenecyanohydrin III is isolated, for example, with the aid of a thin film evaporator. Thereafter, the remaining high boiling mixture is neutralized with a dilute mineral acid and the bis-(2-cyanoethyl) ether II is isolated from this mixture by fractional distillation under reduced pressure.
[Compound]
Name
3-dialkylaminopropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]#[N:5])[CH2:2][OH:3]>O>[C:4]([CH2:1][CH2:2][O:3][CH2:2][CH2:1][C:4]#[N:5])#[N:5]

Inputs

Step One
Name
3-dialkylaminopropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCOCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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